(3R)-(+)-3-Acetamidopyrrolidine

Catalog No.
S726443
CAS No.
131900-62-4
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-(+)-3-Acetamidopyrrolidine

CAS Number

131900-62-4

Product Name

(3R)-(+)-3-Acetamidopyrrolidine

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]acetamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1

InChI Key

HDCCJUCOIKLZNM-ZCFIWIBFSA-N

SMILES

CC(=O)NC1CCNC1

Canonical SMILES

CC(=O)NC1CCNC1

Isomeric SMILES

CC(=O)N[C@@H]1CCNC1

(3R)-(+)-3-Acetamidopyrrolidine, with the chemical formula C₆H₁₂N₂O and CAS number 131900-62-4, is a chiral compound belonging to the class of pyrrolidine derivatives. It appears as white to pale yellowish crystals and exhibits high optical purity, typically greater than 99% enantiomeric excess. This compound is recognized for its significance as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of bioactive molecules .

Medicinal Chemistry:

(3R)-(+)-3-Acetamidopyrrolidine has been investigated as a potential precursor for the synthesis of more complex molecules with potential medicinal properties. Studies have explored its use in the synthesis of peptide mimetics and heterocyclic compounds, which are classes of molecules with diverse biological activities [].

Organic Synthesis:

The presence of the chiral center in (3R)-(+)-3-Acetamidopyrrolidine makes it a potentially valuable chiral auxiliary in organic synthesis. Chiral auxiliaries are used to control the stereochemistry of a reaction, leading to the formation of a specific enantiomer of a product molecule. Research has explored the use of (3R)-(+)-3-Acetamidopyrrolidine in the synthesis of other chiral compounds [].

Typical for amides and pyrrolidine derivatives. One notable reaction involves its synthesis through the acetylation of (R)-3-aminopyrrolidine using acetic anhydride, which introduces the acetamido group to the pyrrolidine ring. Other potential reactions include:

  • Nucleophilic substitution: The acetamido group can be replaced under certain conditions, allowing for the formation of new derivatives.
  • Hydrolysis: The compound can undergo hydrolysis to yield (R)-3-aminopyrrolidine and acetic acid.

Research indicates that (3R)-(+)-3-Acetamidopyrrolidine has potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with biological targets, making it a candidate for further investigation in drug development. Compounds in this class are often associated with neuroactive properties, including modulation of neurotransmitter systems .

The primary method for synthesizing (3R)-(+)-3-Acetamidopyrrolidine involves:

  • Starting Material: (R)-3-aminopyrrolidine.
  • Reagent: Acetic anhydride or acetyl chloride.
  • Reaction Conditions: The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
  • Purification: The product can be purified by recrystallization or chromatography techniques to ensure high optical purity.

This method highlights the straightforward approach to obtaining this compound efficiently .

(3R)-(+)-3-Acetamidopyrrolidine serves as an important intermediate in:

  • Pharmaceuticals: Used in the synthesis of drugs targeting central nervous system disorders.
  • Agrochemicals: Acts as a precursor in developing agricultural chemicals that require chiral centers for biological activity .

Its role as a chiral building block enhances its utility in asymmetric synthesis.

Interaction studies involving (3R)-(+)-3-Acetamidopyrrolidine focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications. Research indicates that compounds with similar structures may exhibit varying degrees of efficacy depending on their stereochemistry and functional groups .

Several compounds share structural similarities with (3R)-(+)-3-Acetamidopyrrolidine, each possessing unique characteristics:

Compound NameCAS NumberSimilarity
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride1246277-44-00.97
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride1215264-39-30.88
(S)-3-Amino-2-pyrrolidinone Hydrochloride56440-28-90.77
(S)-N-(Pyrrolidin-3-yl)acetamide79286-74-10.97
(R)-N-(Pyrrolidin-3-yl)acetamide131900-62-4-

These compounds vary primarily in their substituents and stereochemistry, which influence their biological activity and application potential. The uniqueness of (3R)-(+)-3-Acetamidopyrrolidine lies in its specific chirality and functionalization, making it particularly valuable in asymmetric synthesis processes.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(3R)-(+)-3-Acetamidopyrrolidine

Dates

Last modified: 08-15-2023

Explore Compound Types